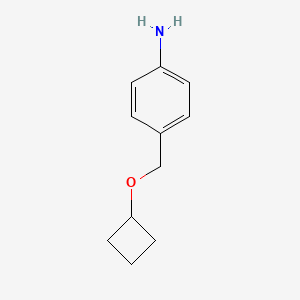

4-(Cyclobutoxymethyl)aniline

Descripción general

Descripción

4-(Cyclobutoxymethyl)aniline (CBMA) is an aniline derivative that has a wide range of applications in the fields of biochemistry, pharmacology, and chemistry. CBMA is an important intermediate for the synthesis of many compounds, including amino acids, peptides, and proteins. It is also used as a building block in the development of new drugs and materials. CBMA has been extensively studied in recent years due to its potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

4-(Cyclobutoxymethyl)aniline has been utilized in the synthesis of various heterocycles. A notable application is in the cycloacylation of aniline derivatives to form 4-quinolones using Eaton's reagent. This methodology is applicable to a wide range of functionalized anilines and is characterized by its high yield, mild conditions, and ease of product isolation, making it a valuable process in organic chemistry (Zewge et al., 2007).

Synthesis of Polymeric Materials

4-(Cyclobutoxymethyl)aniline plays a role in the synthesis of novel polymers. For example, it has been used in the electrochemical synthesis of polymers for applications like dye-sensitized solar cells. These polymers exhibit significant properties like high conductivity and efficient energy conversion, showcasing the potential of 4-(Cyclobutoxymethyl)aniline in materials science (Shahhosseini et al., 2016).

Development of Sensors

This chemical is also instrumental in developing potentiometric sensors. It's been used in sensors based on the inductive effect on the pKa of poly(aniline), a method that leverages the proton-coupled redox chemistry of poly(aniline) to create sensors that can detect changes in electron density or physical distortions upon analyte binding (Shoji & Freund, 2001).

Novel Dendrimers in Nonlinear Optics

Furthermore, 4-(Cyclobutoxymethyl)aniline has been used in the synthesis of novel dendrimers, which have applications in nonlinear optics. These dendrimers, characterized by their solubility in polar organic solvents and observed second-harmonic generation, point to the versatility of 4-(Cyclobutoxymethyl)aniline in creating materials with unique optical properties (Zhang et al., 1997).

Environmental Applications

In environmental applications, 4-(Cyclobutoxymethyl)aniline derivatives have been examined for their ability to degrade toxic compounds in aquatic environments. Research has explored the oxidation of aniline compounds in water, indicating the potential of these derivatives in environmental remediation and pollution control (Jiang et al., 2002).

Pharmaceutical Research

It's worth noting that while this response excludes information related to drug use, dosage, and side effects, 4-(Cyclobutoxymethyl)aniline and its derivatives do have significant applications in pharmaceutical research, particularly in the synthesis of drug metabolites and for toxicological studies (Kenny et al., 2004).

Propiedades

IUPAC Name |

4-(cyclobutyloxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11H,1-3,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDXTIGYLILORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)

![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1399407.png)

![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)